molecular formula C10H18O B15177861 (E)-2-(2-Methylpropylidene)hexanal CAS No. 93980-82-6

(E)-2-(2-Methylpropylidene)hexanal

Cat. No.: B15177861
CAS No.: 93980-82-6
M. Wt: 154.25 g/mol
InChI Key: BCKIEFFJHXOMBQ-JXMROGBWSA-N
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Description

(E)-2-(2-Methylpropylidene)hexanal is an organic compound with the molecular formula C10H18O It is a type of aldehyde characterized by the presence of a hexanal backbone with a methylpropylidene substituent at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-Methylpropylidene)hexanal typically involves the aldol condensation reaction. This reaction occurs between an aldehyde and a ketone in the presence of a base catalyst. The reaction conditions often include:

    Base Catalyst: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-Methylpropylidene)hexanal undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Formation of alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation reactions where halogens replace hydrogen atoms in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Halogens (chlorine, bromine) in the presence of light or a catalyst

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated aldehydes

Scientific Research Applications

(E)-2-(2-Methylpropylidene)hexanal has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-(2-Methylpropylidene)hexanal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their function.

    Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(2-Methylpropylidene)butanal
  • (E)-2-(2-Methylpropylidene)pentanal
  • (E)-2-(2-Methylpropylidene)heptanal

Uniqueness

(E)-2-(2-Methylpropylidene)hexanal is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes.

Properties

CAS No.

93980-82-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(2E)-2-(2-methylpropylidene)hexanal

InChI

InChI=1S/C10H18O/c1-4-5-6-10(8-11)7-9(2)3/h7-9H,4-6H2,1-3H3/b10-7+

InChI Key

BCKIEFFJHXOMBQ-JXMROGBWSA-N

Isomeric SMILES

CCCC/C(=C\C(C)C)/C=O

Canonical SMILES

CCCCC(=CC(C)C)C=O

Origin of Product

United States

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